molecular formula C16H12N2O5 B12711489 2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione CAS No. 92868-80-9

2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione

Katalognummer: B12711489
CAS-Nummer: 92868-80-9
Molekulargewicht: 312.28 g/mol
InChI-Schlüssel: SQWBCPZOMLACLW-UBKPWBPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione is a complex organic compound featuring a unique structure that combines a benzodioxole moiety with an epoxyisoindole framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with an appropriate amine to form the Schiff base intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final epoxyisoindole product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Solvent selection and purification techniques are also crucial to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents with nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Benzodioxole derivatives: Compounds with similar benzodioxole structures.

    Epoxyisoindole derivatives: Compounds featuring the epoxyisoindole framework.

Uniqueness

The uniqueness of 2-(((1E)-1,3-benzodioxol-5-ylmethylene)amino)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3-dione lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

92868-80-9

Molekularformel

C16H12N2O5

Molekulargewicht

312.28 g/mol

IUPAC-Name

2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C16H12N2O5/c19-15-13-10-3-4-11(23-10)14(13)16(20)18(15)17-6-8-1-2-9-12(5-8)22-7-21-9/h1-6,10-11,13-14H,7H2/b17-6+

InChI-Schlüssel

SQWBCPZOMLACLW-UBKPWBPPSA-N

Isomerische SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/N3C(=O)C4C5C=CC(C4C3=O)O5

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C=NN3C(=O)C4C5C=CC(C4C3=O)O5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.